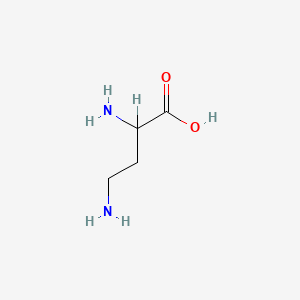

2,4-Diaminobutansäure

Übersicht

Beschreibung

. Sie zeichnet sich durch das Vorhandensein von zwei Aminogruppen aus, die an Position 2 und 4 am Buttersäuregerüst gebunden sind. Diese Verbindung ist bekannt für ihre Rolle als γ-Aminobuttersäure (GABA)-Transaminase-Inhibitor und GABA-Wiederaufnahme-Inhibitor .

Herstellungsmethoden

Die Herstellung von 2,4-Diaminobuttersäure kann über verschiedene synthetische Wege erfolgen. Eine gängige Methode beinhaltet die Hydrolyse von γ-Poly(diaminobuttersäure), gefolgt von Trennung und Trocknung . Eine weitere Methode umfasst die Reaktion von Bromwasserstoff mit 2,4-Diaminobuttersäure, um dessen Hydrobromidsalz zu bilden . Industrielle Produktionsverfahren beinhalten oft kontrollierte Reaktionsbedingungen, um Ausbeute und Reinheit zu optimieren.

Wissenschaftliche Forschungsanwendungen

2,4-Diaminobuttersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Untersuchungen haben ihre potenzielle Antitumoraktivität gegen Maus-Fibrosarkomzellen gezeigt.

Industrie: Sie wird als pH-Puffer und zur Herstellung anderer organischer Verbindungen verwendet.

Wirkmechanismus

Der primäre Wirkmechanismus von 2,4-Diaminobuttersäure beinhaltet die Hemmung der GABA-Transaminase, eines Enzyms, das für die Umwandlung von GABA zurück zu Glutamat verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht die Verbindung die GABA-Spiegel im Gehirn, was verschiedene neurologische Wirkungen haben kann. Darüber hinaus wirkt es als GABA-Wiederaufnahme-Inhibitor, wodurch die GABA-Spiegel weiter erhöht werden .

Wirkmechanismus

Target of Action

2,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . By inhibiting this enzyme, DABA prevents the conversion of GABA to glutamate, leading to elevated levels of GABA .

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . DABA is also a GABA reuptake inhibitor , which means it prevents the reabsorption of GABA into the neuron after it has transmitted a signal . This action further elevates levels of GABA .

Biochemical Pathways

The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA in the synaptic cleft . This leads to enhanced GABAergic signaling, which is generally inhibitory, reducing neuronal excitability .

Result of Action

The primary result of DABA’s action is an increase in GABA levels, leading to enhanced GABAergic signaling . This can have various effects depending on the specific context, but generally leads to a reduction in neuronal excitability . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin .

Safety and Hazards

Zukünftige Richtungen

Recent research has disclosed that the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus involves an unprecedented cofactor independent stereoinversion of Dab catalyzed by PddB . This discovery opens up new avenues for future research in the field of cyanotoxin study .

Biochemische Analyse

Biochemical Properties

2,4-Diaminobutanoic acid plays a crucial role in biochemical reactions. It acts as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This action further elevates levels of GABA .

Cellular Effects

The effects of 2,4-Diaminobutanoic acid on various types of cells and cellular processes are significant. It has been found to have cytolytic effects on a human glioma cell line, SKMG-1, and normal human fibroblasts . The concentrations of 2,4-Diaminobutanoic acid necessary to reduce the cell count to 50% of control following a 24-h incubation at 37°C are 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .

Molecular Mechanism

The molecular mechanism of 2,4-Diaminobutanoic acid involves its role as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor . This action further elevates levels of GABA .

Temporal Effects in Laboratory Settings

It is known that the compound has cytolytic effects on certain cell lines, indicating potential changes over time in cellular function .

Dosage Effects in Animal Models

The effects of 2,4-Diaminobutanoic acid vary with different dosages in animal models

Metabolic Pathways

It is known that the compound plays a role in the metabolism of GABA, acting as a GABA-T non-competitive inhibitor and a GABA reuptake inhibitor .

Vorbereitungsmethoden

The preparation of 2,4-diaminobutyric acid can be achieved through various synthetic routes. One common method involves the hydrolysis of γ-poly(diaminobutyric acid), followed by separation and drying . Another method includes the reaction of hydrogen bromide with 2,4-diaminobutyric acid to form its hydrobromide salt . Industrial production methods often involve controlled reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

2,4-Diaminobuttersäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminobuttersäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

β-Methylamino-L-Alanin (BMAA): Eine weitere nicht-proteinogene Aminosäure, die für ihre neurotoxischen Wirkungen bekannt ist.

N-(2-Aminoethyl)glycin (AEG): Eine Verbindung, die einige strukturelle Ähnlichkeiten aufweist und ebenfalls mit neurotoxischen Wirkungen in Verbindung gebracht wird.

Was 2,4-Diaminobuttersäure auszeichnet, ist ihre doppelte Rolle als GABA-Transaminase-Inhibitor und GABA-Wiederaufnahme-Inhibitor, was sie in ihrem Wirkmechanismus einzigartig macht .

Eigenschaften

IUPAC Name |

2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862749 | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-62-4 | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92V7KM11ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

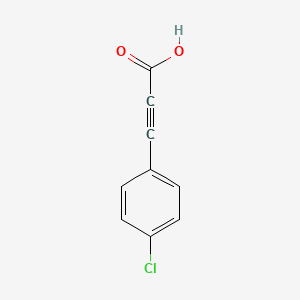

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)